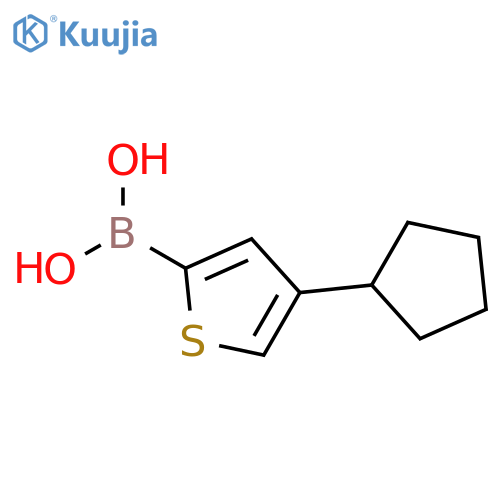Cas no 2225179-88-2 (4-(Cyclopentyl)thiophene-2-boronic acid)
4-(シクロペンチル)チオフェン-2-ボロン酸は、有機合成化学において重要なボロン酸誘導体です。特に、鈴木-宮浦カップリング反応などのパラジウム触媒クロスカップリング反応において、高い反応性と選択性を示します。シクロペンチル基の立体効果により、特定の位置選択的反応が可能となり、複雑なチオフェン誘導体の合成に有用です。また、比較的安定な結晶性固体として取り扱いやすく、有機溶媒への溶解性も良好です。医薬品中間体や機能性材料の合成において、重要なビルディングブロックとして活用されています。

2225179-88-2 structure
商品名:4-(Cyclopentyl)thiophene-2-boronic acid
4-(Cyclopentyl)thiophene-2-boronic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Cyclopentyl)thiophene-2-boronic acid
- 2225179-88-2
- (4-cyclopentylthiophen-2-yl)boronic acid
- AKOS015943406
-
- インチ: 1S/C9H13BO2S/c11-10(12)9-5-8(6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2
- InChIKey: QBQNQVNOCJULLU-UHFFFAOYSA-N
- ほほえんだ: C1(B(O)O)SC=C(C2CCCC2)C=1
計算された属性
- せいみつぶんしりょう: 196.0729310g/mol
- どういたいしつりょう: 196.0729310g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.7Ų
4-(Cyclopentyl)thiophene-2-boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905059-25mg |
4-(Cyclopentyl)thiophene-2-boronic acid |
2225179-88-2 | 95% | 25mg |
¥3,569.40 | 2022-09-02 |
4-(Cyclopentyl)thiophene-2-boronic acid 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
2225179-88-2 (4-(Cyclopentyl)thiophene-2-boronic acid) 関連製品
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量